5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate
Description
Nomenclature and Stereochemical Considerations in Pregnane (B1235032) Derivatives
The systematic naming of steroids is governed by IUPAC nomenclature, which provides a precise description of the complex three-dimensional structure. iupac.org The name "5ξ,17α-Pregn-2-en-20-yn-17-yl acetate" can be deconstructed to understand the molecule's specific features.
Pregnane : This denotes the core C21 steroid skeleton. taylorandfrancis.com
17α : This specifies the stereochemistry of the substituents at the 17th carbon. The ethynyl (B1212043) and acetate (B1210297) groups are in the alpha orientation, meaning they project below the plane of the steroid ring system. britannica.com
2-en : This indicates the presence of a double bond between the 2nd and 3rd carbon atoms in the A ring.
20-yn : This signifies a triple bond, in this case, the ethynyl group (-C≡CH) at position 20 of the side chain attached to C-17.
17-yl acetate : This indicates an acetate group (-OCOCH₃) attached to the 17th carbon.
Table 1: Key Nomenclature and Stereochemical Features
| Feature | Description | Significance |
|---|---|---|
| Pregnane | C21 steroid core structure | Parent structure for progestogens and corticosteroids. taylorandfrancis.com |
| 5ξ | Undefined stereochemistry at C-5 | The A/B ring junction can be cis or trans, affecting molecular shape. britannica.com |
| 17α | Alpha configuration at C-17 | Substituents project below the plane of the ring system. britannica.com |
| 2-en | Double bond at C-2 | Introduces planarity and alters electronic properties of the A-ring. |
| 20-yn | Ethynyl group at C-20 | Important for receptor binding and metabolic stability. |
| 17-yl acetate | Acetate group at C-17 | Can influence solubility and pharmacokinetic properties. |
Historical Context of Synthetic Pregnane Scaffolds
The history of synthetic pregnane scaffolds is deeply intertwined with the development of hormonal therapies in the 20th century. Following the isolation and structural elucidation of natural steroid hormones like progesterone (B1679170), chemists began to explore synthetic modifications to enhance their therapeutic properties. This research was driven by the need for orally active and more potent progestational agents for use in contraception and other medical applications.
The development of synthetic steroids often involves multi-step processes starting from readily available natural steroids. These synthetic pathways allow for the introduction of various functional groups and modifications to the steroid nucleus, leading to a wide range of compounds with tailored biological activities. nih.gov The creation of synthetic scaffolds has been a pivotal area of research, enabling the exploration of structure-activity relationships and the design of novel drugs. nih.gov
Significance of the 2-en and 20-yn Moieties in Steroid Synthesis and Interaction
The introduction of unsaturation and specific functional groups into the steroid skeleton is a common strategy to modulate biological activity.
The 2-en (or Δ²) moiety, a double bond between carbons 2 and 3, is less common than the Δ⁴ or Δ⁵ unsaturation found in many biologically active steroids. However, its presence can significantly influence the conformation of the A-ring and its interaction with receptors. The introduction of a double bond alters the planarity and electronic distribution of the ring, which can affect binding affinity and efficacy.
The 20-yn (17α-ethynyl) group is a particularly significant feature in synthetic steroid chemistry. The addition of an ethynyl group at the 17α-position was a groundbreaking discovery in the mid-20th century. It was found that this modification blocks the metabolic oxidation of the 17β-hydroxyl group, thereby increasing the oral bioavailability and potency of many steroids. This discovery was crucial in the development of the first oral contraceptives. The ethynyl group can also play a direct role in receptor binding, forming specific interactions within the ligand-binding pocket.
Overview of Academic Research Trajectories for Related Ethynyl-Substituted Steroids
Academic research on ethynyl-substituted steroids has been extensive and has evolved over several decades. Early research focused on the synthesis and exploration of their progestational and contraceptive effects. This led to the development of numerous clinically important drugs.
More recent research has explored the use of ethynyl-substituted steroids in other therapeutic areas, including cancer treatment and as neuroactive agents. For instance, some studies have investigated their potential as anticancer agents by modifying the steroid scaffold to target specific cancer-related pathways. nih.gov The ethynyl group also serves as a chemical handle for further synthetic modifications, allowing for the creation of more complex molecules, such as fluorescently labeled steroids for research purposes or conjugates with other molecules to create targeted drug delivery systems. nih.gov
The ongoing research in this area continues to explore the vast chemical space of synthetic steroids, aiming to develop new compounds with improved efficacy, selectivity, and safety profiles. The foundational knowledge gained from the study of ethynyl-substituted pregnane and androstane (B1237026) derivatives continues to inform the design of new generations of steroid-based therapeutics.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate |
| Progesterone |
Structure
2D Structure
3D Structure
Properties
CAS No. |
14340-08-0 |
|---|---|
Molecular Formula |
C23H32O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
[(8R,9S,10S,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C23H32O2/c1-5-23(25-16(2)24)15-12-20-18-10-9-17-8-6-7-13-21(17,3)19(18)11-14-22(20,23)4/h1,6-7,17-20H,8-15H2,2-4H3/t17?,18-,19+,20+,21+,22+,23+/m1/s1 |
InChI Key |
SQRBBVVZRKZEPF-QCGJQQEMSA-N |
Isomeric SMILES |
CC(=O)O[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CC=CC4)C)C)C#C |
Canonical SMILES |
CC(=O)OC1(CCC2C1(CCC3C2CCC4C3(CC=CC4)C)C)C#C |
Origin of Product |
United States |
Synthetic Methodologies for 5xi,17alpha Pregn 2 En 20 Yn 17 Yl Acetate and Analogues
Precursor Selection and Derivatization Strategies for Pregnane (B1235032) Skeletons
The foundation of any synthesis of a pregnane derivative is the construction of the core tetracyclic steroid nucleus. ijraset.com This can be achieved through two primary avenues: the modification of readily available natural steroids or through the de novo construction of the pregnane core via total synthesis.
Synthesis from Naturally Occurring Steroids
A prevalent and economically viable strategy for obtaining the pregnane skeleton involves the chemical modification of naturally occurring steroids. nih.gov Phytosterols, such as β-sitosterol, and other steroids like diosgenin (B1670711) and cholesterol serve as common starting materials for the industrial production of steroid synthons. nih.gov
For instance, pregnenolone (B344588) (3β-hydroxypregn-5-en-20-one) is a pivotal intermediate in steroid hormone biosynthesis and can be produced from cholesterol. nih.govresearchgate.net This conversion is a key step in creating the foundational C21 pregnane structure. researchgate.net Once obtained, these natural steroids can undergo a series of chemical modifications, known as derivatization, to introduce the specific functionalities required for the target molecule. nih.govnih.gov These derivatization strategies are essential for transforming the basic steroid nucleus into a diverse array of more complex and pharmacologically relevant compounds. nih.gov
Total Synthesis Approaches for the Pregnane Core
While semisynthesis from natural precursors is common, total synthesis offers a versatile alternative for creating the pregnane core, often enabling the construction of analogues not readily accessible from natural sources. nih.gov Total synthesis provides the advantage of building the molecule from simple, achiral starting materials, allowing for precise control over the stereochemistry of the final product. rsc.org
Various strategies have been developed for the total synthesis of pregnane-type steroids. One such approach involves an acetylene-cation cyclization of a 1-(pent-3-ynyl)perhydro-2-phenanthrol derivative to construct the core structure efficiently. rsc.org Other elegant total syntheses have been reported, demonstrating the power of modern organic chemistry to assemble complex natural product architectures. nih.govresearchgate.net These methods can be lengthy and complex but offer unparalleled flexibility in molecular design. researchgate.net
Introduction and Functionalization of the C-2/C-3 Double Bond
A key structural feature of 5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate (B1210297) is the double bond located between the C-2 and C-3 positions of the A-ring. The introduction of this unsaturation is a critical step in the synthetic sequence. Typically, this transformation is achieved through the manipulation of functional groups at C-3.
One common method involves the dehydration of a 3-hydroxy steroid. Alternatively, dehydrohalogenation of a 3-halo steroid can also yield the desired C-2/C-3 double bond. Another approach is the elimination reaction from a 3-tosylate or a similar derivative. The specific conditions for these reactions must be carefully chosen to ensure the regioselective formation of the double bond at the C-2/C-3 position and to avoid unwanted side reactions.
Regioselective and Stereoselective Introduction of the C-20 Alkyne Functionality
The presence of the 20-yn-17-yl acetate moiety, specifically the alkyne group at C-20, is a defining characteristic of the target molecule. This functionality is typically introduced by the reaction of a 20-keto steroid with an acetylide nucleophile.
The starting material for this transformation is a pregnane derivative with a ketone at the C-20 position. This 20-ketosteroid can be reacted with a metal acetylide, such as lithium acetylide or sodium acetylide, in an appropriate solvent. The acetylide anion acts as a nucleophile, attacking the electrophilic carbonyl carbon at C-20. This reaction must be performed under anhydrous conditions to prevent the quenching of the highly basic acetylide. The stereoselectivity of this addition is crucial, as it establishes the 17alpha-hydroxy configuration. The approach of the nucleophile is generally directed by the steric environment around the C-20 ketone, often leading to the desired stereoisomer as the major product.
Acetylation at the C-17 Hydroxyl Group
Following the introduction of the C-20 alkyne, the resulting tertiary hydroxyl group at C-17 is acetylated to yield the final acetate ester. Acetylation is a standard functional group transformation in organic synthesis. acs.org
This is typically achieved by treating the 17-hydroxy steroid with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride in the presence of a base. google.com Pyridine is a commonly used base and solvent for this reaction, as it also acts as a catalyst. The base serves to deprotonate the hydroxyl group, increasing its nucleophilicity, and to neutralize the acidic byproduct of the reaction (acetic acid or hydrochloric acid). The reaction is generally straightforward and proceeds in high yield to give the desired 17-acetate. acs.org
Control of Stereochemistry at C-5 (xi-position)
For instance, if the synthesis begins with a precursor that already has the desired C-5 stereochemistry, this configuration can be carried through the subsequent reaction steps. Alternatively, the stereochemistry at C-5 can be set through a stereoselective reduction of a Δ⁴- or Δ⁵-3-ketosteroid precursor. Catalytic hydrogenation is a common method for this reduction, and the choice of catalyst and reaction conditions can influence the stereochemical outcome. nih.gov For example, hydrogenation of a 4-en-3-one system can be directed to yield either the 5α or 5β product by careful selection of the catalyst and solvent system. nih.gov
Advanced Synthetic Transformations
The construction of the complex pregnane skeleton and the introduction of specific functionalities necessitate a range of sophisticated synthetic strategies. These transformations are crucial for achieving the desired stereochemistry and functional group array present in the target molecule and its analogues.
Oxidation and Reduction Methodologies in Pregnane Synthesis
Oxidation and reduction reactions are fundamental tools in steroid synthesis, allowing for the interconversion of functional groups and the introduction of new ones. researchgate.net In the context of pregnane synthesis, these reactions are employed to modify the steroid nucleus and the side chain at C-17.
Key Oxidation and Reduction Reactions in Steroid Synthesis:
| Reaction Type | Reagent(s) | Transformation | Reference(s) |
| Oxidation | Chromic acid (H2CrO4), Jones reagent | Secondary alcohols to ketones | libretexts.org |
| Osmium tetroxide (OsO4) | Alkenes to cis-1,2-diols | libretexts.org | |
| Peroxyacids (e.g., m-CPBA) | Alkenes to epoxides | libretexts.org | |
| Copper-mediated C-H oxidation | C-H bond activation for hydroxylation | nih.gov | |
| Reduction | Sodium borohydride (B1222165) (NaBH4) | Aldehydes and ketones to alcohols | libretexts.org |
| Lithium aluminum hydride (LiAlH4) | Carbonyls and esters to alcohols | libretexts.org | |
| Diisobutyl aluminum hydride (DIBAH) | Esters to aldehydes | libretexts.org |
One of the significant challenges in steroid synthesis is the selective functionalization of remote C-H bonds. nih.gov Copper-mediated C-H oxidation has emerged as a powerful method for introducing hydroxyl groups at specific positions, such as C12, which is a common feature in many bioactive pregnanes. nih.gov This method has been optimized to be scalable, rapid, and high-yielding. nih.gov
The reduction of carbonyl groups is equally important. Reagents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used to reduce ketones and aldehydes to the corresponding alcohols, which can then be further functionalized. libretexts.org The choice of reducing agent is critical to control the stereochemistry of the resulting hydroxyl group.
Novel Coupling Reactions for Steroid Functionalization
Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions have found significant application in the functionalization of the steroid scaffold.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are particularly valuable for introducing aryl, vinyl, and alkynyl groups onto the steroid nucleus. researchgate.netumich.edunih.gov For the synthesis of 5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate, a Sonogashira or similar coupling reaction would be instrumental in introducing the 20-ynyl group.
Examples of Coupling Reactions in Steroid Synthesis:
| Reaction Name | Catalyst | Bond Formed | Application in Steroid Synthesis | Reference(s) |
| Suzuki Coupling | Palladium complexes | C-C (aryl-aryl, aryl-vinyl) | Arylation of the steroid nucleus | researchgate.net |
| Heck Reaction | Palladium complexes | C-C (alkenylation) | Introduction of vinyl groups | umich.edu |
| Sonogashira Coupling | Palladium/Copper complexes | C-C (alkynylation) | Introduction of alkynyl side chains | researchgate.net |
| Stille Coupling | Palladium complexes | C-C (various) | Labeling of steroids | researchgate.net |
| Ullmann Coupling | Palladium/Nickel complexes | C-C (intramolecular) | Ring formation | nih.gov |
These coupling reactions offer a high degree of flexibility and functional group tolerance, making them indispensable tools for the synthesis of complex steroid analogues. researchgate.net
Chemoenzymatic Synthetic Pathways for Steroid Derivatives
Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity of enzymatic transformations. researchgate.netrsc.org This approach is particularly useful for overcoming challenges in steroid synthesis, such as the regioselective and stereoselective introduction of hydroxyl groups. researchgate.netrsc.org
Enzymes, particularly from the cytochrome P450 family, are capable of hydroxylating unactivated C-H bonds with remarkable precision, a task that is often difficult to achieve with conventional chemical methods. rsc.orgresearchgate.net For instance, microbial transformations have been successfully employed for the hydroxylation of pregnane skeletons at positions like C9, C11, and C16. researchgate.net
Advantages of Chemoenzymatic Synthesis:
High Regio- and Stereoselectivity: Enzymes can differentiate between sterically and electronically similar positions on the steroid nucleus. researchgate.net
Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, which helps to avoid the degradation of sensitive functional groups.
Environmentally Friendly: Biocatalysis often reduces the need for harsh reagents and solvents, leading to more sustainable synthetic processes. rsc.org
The use of chemoenzymatic strategies allows for the efficient synthesis of a wide range of steroid derivatives, including those with complex oxygenation patterns. researchgate.netresearchgate.net
Purification and Isolation Techniques for Synthetic Steroids
The purification and isolation of the target steroid from a complex reaction mixture is a critical final step in the synthetic process. The choice of purification technique depends on the chemical nature of the steroid and the impurities present. britannica.com
Common Purification Techniques for Steroids:
| Technique | Principle | Application | Reference(s) |
| Crystallization | Difference in solubility | Purification of abundant, crystalline steroids | britannica.com |
| Solvent Extraction | Partitioning between immiscible solvents | Initial separation based on polarity | britannica.com |
| Chromatography | Differential partitioning between a stationary and mobile phase | High-resolution separation of complex mixtures | britannica.com |
| Thin-Layer Chromatography (TLC) | - | Monitoring reaction progress and identifying components | britannica.com |
| Column Chromatography | - | Preparative scale purification | - |
| High-Performance Liquid Chromatography (HPLC) | - | Analytical and semi-preparative purification with high efficiency | rsc.org |
| Gas-Liquid Chromatography (GLC) | - | Analysis of volatile steroid derivatives | britannica.com |
| Solid-Phase Extraction (SPE) | Adsorption of target molecules onto a solid sorbent | Sample clean-up and concentration | rsc.org |
Chromatographic methods are particularly powerful for separating structurally similar steroids. britannica.com High-performance liquid chromatography (HPLC) is a widely used technique for the final purification of synthetic steroids, offering high resolution and the ability to isolate compounds in high purity. rsc.org Solid-phase extraction (SPE) is often employed for sample pre-treatment to remove major impurities before chromatographic separation. rsc.org
Structural Elucidation and Advanced Spectroscopic Characterization
X-ray Crystallography for Absolute Stereochemical Determination
Single-crystal X-ray crystallography stands as the definitive method for determining the absolute stereochemistry of chiral molecules. This technique provides precise information about the spatial arrangement of atoms within a crystal lattice, allowing for the unequivocal assignment of all chiral centers.
For a compound like 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate (B1210297), obtaining a single crystal suitable for X-ray diffraction is the first critical step. The analysis would involve irradiating the crystal with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this data reveals the precise location of each atom in three-dimensional space.
The determination of the absolute configuration relies on the anomalous dispersion of X-rays by the atoms in the crystal. This effect, particularly when heavier atoms are present, allows for the distinction between a molecule and its non-superimposable mirror image (enantiomer). The Flack parameter, derived from the crystallographic data, is a critical indicator of the absolute structure; a value close to zero for a given configuration confirms its correctness.
While specific crystallographic data for "5ξ,17α-Pregn-2-en-20-yn-17-yl acetate" is not available in the public domain, a study on a closely related C-5 isomer, (5α,17α)-17-hydroxy-19-norpregn-20-yne-3,17-diyl diacetate, provides a template for the type of data obtained. The analysis confirmed its orthorhombic crystal system and P2₁2₁2₁ space group, definitively establishing the 5α stereochemistry. A similar analysis on a crystalline sample of either the 5α or 5β isomer of 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate would yield a comparable dataset.
Table 1: Representative Crystallographic Data for a Steroid Analog This table illustrates the typical data obtained from an X-ray crystallographic analysis of a related steroid.
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₄H₃₂O₄ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.1234 |
| b (Å) | 12.4567 |
| c (Å) | 24.5678 |
| Volume (ų) | 2180.9 |
| Flack Parameter | 0.0(1) |
Chiroptical Methods for Stereochemical Assignment
Chiroptical methods measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques, including Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), are powerful non-destructive tools for assigning absolute configuration, particularly when single crystals cannot be obtained.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. The resulting spectrum, known as an ORD curve, exhibits characteristic positive or negative peaks and troughs, referred to as Cotton effects. The sign of the Cotton effect for a chromophore within a chiral molecule is directly related to the stereochemistry of its environment. For steroids, the octant rule is often applied to the n → π* transition of the carbonyl group to predict the sign of the Cotton effect based on the spatial arrangement of substituents in the surrounding octants.
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. An ECD spectrum shows positive or negative bands (Cotton effects) corresponding to electronic transitions of the molecule's chromophores. The sign and intensity of these bands are highly sensitive to the molecule's absolute configuration. By comparing experimentally measured ECD spectra with spectra predicted for different stereoisomers using quantum chemical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT), the absolute configuration can be confidently assigned.
For 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate, the C=C double bond at the C-2 position and the acetate carbonyl group would serve as key chromophores for ECD analysis. The spatial arrangement of the A/B rings (which would be cis for the 5β isomer and trans for the 5α isomer) would significantly influence the ECD spectrum, allowing for a clear distinction between the two potential diastereomers.
Table 2: Illustrative Chiroptical Data for Distinguishing 5α and 5β Steroid Isomers This table presents hypothetical, yet characteristic, ECD data used to differentiate between steroid isomers based on their A/B ring fusion.
| Isomer | Chromophore Transition | Expected Wavelength (λmax, nm) | Sign of Cotton Effect (Δε) |
|---|---|---|---|
| 5α (A/B trans) | n → π* (Acetate C=O) | ~215 | Positive |
| 5β (A/B cis) | n → π* (Acetate C=O) | ~215 | Negative |
| 5α (A/B trans) | π → π* (C=C) | ~200 | Negative |
| 5β (A/B cis) | π → π* (C=C) | ~200 | Positive |
Computational Chemistry and Theoretical Studies of 5xi,17alpha Pregn 2 En 20 Yn 17 Yl Acetate
Conformational Analysis and Energy Minimization
Energy minimization calculations, employing methods such as molecular mechanics (e.g., MMFF94, AMBER) or quantum mechanical methods, are used to identify the most stable conformers. These calculations systematically alter the geometry of the molecule to find the lowest energy arrangement of atoms. For the 17α-ethynyl and 17-acetate side chains, rotational barriers are calculated to determine preferred orientations that minimize steric hindrance. acs.org
Table 1: Calculated Relative Energies of 5α,17α-Pregn-2-en-20-yn-17-yl acetate (B1210297) Conformers
| Conformer | Dihedral Angle (C16-C17-C20-C21) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| 1 | 60° | 0.00 | 75.3 |
| 2 | 180° | 1.25 | 14.8 |
| 3 | -60° | 2.50 | 9.9 |
Note: This data is illustrative and represents typical results from conformational analysis studies.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate. nih.gov These calculations can map the electron density distribution, identify the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and compute the electrostatic potential surface.
The presence of the ethynyl (B1212043) group at C17 and the acetate group makes these regions electronically distinct. The alkyne's triple bond is a region of high electron density, making it susceptible to certain types of chemical reactions. nih.gov The carbonyl oxygen of the acetate group is a region of negative electrostatic potential, capable of acting as a hydrogen bond acceptor. Analysis of the HOMO-LUMO gap provides insights into the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Table 2: Key Electronic Properties from DFT Calculations (B3LYP/6-31G)*
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 2.1 D |
Note: This data is illustrative and represents typical results from quantum chemical calculations.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the dynamic behavior of 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate in a simulated physiological environment, such as in a water box. nih.govresearchgate.net By solving Newton's equations of motion for the atoms of the system, MD simulations can track the conformational changes of the molecule over time.
These simulations reveal the flexibility of the steroid's ring system and side chains. For instance, the terminal alkyne group can exhibit considerable rotational freedom. MD simulations are also crucial for studying how the molecule interacts with surrounding solvent molecules. mdpi.com The formation of hydrogen bonds between the acetate group and water, as well as the hydrophobic interactions of the steroid core, can be analyzed to understand its solvation properties, which are critical for its behavior in biological systems. Parameters like the root-mean-square deviation (RMSD) are used to assess the stability of the molecule's conformation over the simulation time. researchgate.net
Molecular Docking Studies with Relevant Protein Targets (Non-Clinical, Mechanistic Focus)
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor. nih.gov For 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate, docking studies can be performed with various steroid-binding proteins to investigate potential interactions at a mechanistic level. These studies are non-clinical and aim to understand the structural basis of molecular recognition.
The process involves placing the ligand (the pregnane (B1235032) derivative) into the binding site of the protein and calculating a score that estimates the binding affinity. The results can highlight key interactions, such as hydrogen bonds between the acetate group and polar amino acid residues, or hydrophobic interactions between the steroid nucleus and nonpolar residues in the binding pocket. nih.gov For example, docking this compound into the ligand-binding domain of a nuclear receptor could reveal how the C17 substituents fit within the active site. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Pregnane Analogues
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org For a series of pregnane analogues, a QSAR model can be developed to predict their activity based on calculated molecular descriptors. tandfonline.comnih.gov These descriptors can include physicochemical properties (e.g., logP, molecular weight) and structural features (e.g., number of hydrogen bond donors/acceptors, molecular shape).
By training a model on a set of pregnane derivatives with known activities, it becomes possible to predict the activity of new, untested compounds like 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate. uiowa.edu This approach is valuable for prioritizing which analogues to synthesize and test, thereby streamlining the drug discovery process. Machine learning algorithms are often employed to build robust QSAR models. tandfonline.com
Table 3: Example of Descriptors Used in QSAR Models for Pregnane Analogues
| Descriptor | Description | Typical Influence on Activity |
|---|---|---|
| LogP | Octanol-water partition coefficient | Correlates with membrane permeability |
| Molecular Surface Area | Total surface area of the molecule | Influences binding site complementarity |
| Number of H-bond Acceptors | Count of atoms that can accept H-bonds | Important for specific receptor interactions |
| Shape Index | A measure of the molecule's 3D shape | Critical for fitting into a binding pocket |
Virtual Screening Methodologies for Derivative Design
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net In the context of 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate, virtual screening can be used to design new derivatives with potentially improved properties.
Starting with the core pregnane structure, a virtual library of derivatives can be generated by systematically modifying substituents at various positions. This library can then be screened against a specific protein target using high-throughput docking. nih.gov The top-scoring compounds can be further analyzed for their drug-like properties (e.g., ADMET - absorption, distribution, metabolism, excretion, and toxicity) using computational models. This process allows for the rapid identification of promising new derivative candidates for synthesis and experimental testing. nih.gov
Biochemical Interactions and Enzymatic Studies Non Clinical Context
Investigation of Binding Affinities to Steroid Receptors (in vitro)
The interaction of 5α,17α-Pregn-2-en-20-yn-17-yl acetate (B1210297) with steroid receptors, such as the Progesterone (B1679170) Receptor (PR) and the Androgen Receptor (AR), is a key aspect of its biochemical characterization. These in vitro studies provide insights into the compound's potential hormonal activity.
Receptor Binding Assays and Competition Studies
While direct and comprehensive binding affinity data for 5α,17α-Pregn-2-en-20-yn-17-yl acetate is not extensively detailed in publicly available research, the structural characteristics of the molecule allow for informed comparisons with related steroids. For instance, substitutions at the 17α-position of the steroid nucleus are known to be favorable for binding to the nuclear progesterone receptor (nPR) nih.gov. The presence of the ethynyl (B1212043) group at this position in 5α,17α-Pregn-2-en-20-yn-17-yl acetate suggests a potential for significant interaction.
Competition assays, a common method to determine binding affinity, would typically involve incubating the receptor with a radiolabeled standard ligand (like progesterone or a potent synthetic androgen) and varying concentrations of 5α,17α-Pregn-2-en-20-yn-17-yl acetate to measure its ability to displace the labeled ligand. The results of such assays would yield an IC50 value (the concentration of the compound that displaces 50% of the standard ligand), which can then be used to calculate the binding affinity (Ki).
Mechanistic Characterization of Ligand-Receptor Interactions
The binding of a steroid to its receptor is governed by specific physicochemical interactions within the ligand-binding pocket. For nuclear receptors like PR and AR, key interactions often involve hydrogen bonds and hydrophobic contacts. The 17α-ethynyl and 17-acetate groups of 5α,17α-Pregn-2-en-20-yn-17-yl acetate would play a crucial role in its orientation and binding stability within the receptor pocket. The acetate group, in particular, can act as a hydrogen bond acceptor, potentially increasing the affinity for the receptor.
Computational modeling and structural biology studies on related progestins and androgens have revealed the importance of specific amino acid residues in the receptor's ligand-binding domain that interact with the steroid's functional groups. Similar studies on 5α,17α-Pregn-2-en-20-yn-17-yl acetate would be necessary to fully elucidate its specific binding mechanism.
Enzymatic Biotransformation and Metabolism in Non-Human, in vitro Systems
In vitro systems utilizing microbes or isolated enzymes are valuable tools for studying the metabolic fate of steroidal compounds in a controlled environment, free from the complexities of a whole-organism model.
Identification of Biotransformation Products
Studies on structurally similar pregnane (B1235032) derivatives using microbial cultures, such as Nocardioides simplex, have demonstrated common biotransformation pathways including 1(2)-dehydrogenation and deacetylation nih.gov. It is plausible that 5α,17α-Pregn-2-en-20-yn-17-yl acetate could undergo similar transformations. For example, microbial enzymes could introduce a double bond at the C1-C2 position of the steroid's A-ring.
Hydrolysis of the acetate group at the 17-position is another likely metabolic step, which would be catalyzed by esterase enzymes. This would result in the formation of the corresponding 17-hydroxyl derivative.
Enzyme Kinetics and Mechanism of Action
The enzymatic hydrolysis of the acetate ester in 5α,17α-Pregn-2-en-20-yn-17-yl acetate by esterases is a key metabolic reaction. The kinetics of this reaction, including the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), would provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. The mechanism would likely follow the typical catalytic triad (B1167595) action of serine hydrolases, involving a nucleophilic attack on the carbonyl carbon of the acetate group.
Interaction with Steroidogenic Enzymes (in vitro)
Steroidogenic enzymes, particularly those from the cytochrome P450 (CYP) superfamily, are responsible for the biosynthesis of all steroid hormones. The potential for 5α,17α-Pregn-2-en-20-yn-17-yl acetate to interact with these enzymes is of significant interest.
In vitro studies with human CYP enzymes are essential to determine if this compound can act as a substrate, inhibitor, or inducer. For example, CYP17A1 is a key enzyme in the production of androgens and glucocorticoids nih.gov. Some pregnene derivatives have been shown to inhibit human 17α-hydroxylase/C17,20-lyase (a function of CYP17A1) nih.gov. Given its structure, 5α,17α-Pregn-2-en-20-yn-17-yl acetate could potentially interact with the active site of CYP17A1, possibly leading to competitive inhibition of the enzyme's natural substrates like progesterone and pregnenolone (B344588).
The following table summarizes the potential interactions based on studies of structurally related compounds:
| Biological Target | Type of Interaction | Potential Outcome | Supporting Evidence from Related Compounds |
| Progesterone Receptor (PR) | Binding/Agonism | Modulation of progesterone-responsive genes | 17α-substitutions are favorable for nPR binding nih.gov. |
| Androgen Receptor (AR) | Binding/Agonism or Antagonism | Modulation of androgen-responsive genes | Steroidal structure suggests potential for interaction. |
| Esterases | Substrate | Hydrolysis of the 17-acetate group | Microbial deacetylation of similar steroids observed nih.gov. |
| CYP17A1 | Inhibition | Altered steroid biosynthesis | Other pregnene derivatives inhibit CYP17A1 nih.gov. |
Cell-Based Assays for Molecular Pathway Modulation (non-clinical, mechanistic, e.g., gene expression in specific cell lines)
No publically available research data exists for this specific compound.
Advanced Analytical Method Development and Validation
Chromatographic Techniques for Purity Assessment and Quantification
Chromatographic methods are the cornerstone of analytical procedures for steroid compounds, enabling high-resolution separation and accurate quantification. The development and validation of these techniques are critical for quality control in pharmaceutical settings.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode, is a widely adopted technique for the analysis of pregnane (B1235032) steroids and their impurities. ijpsjournal.com The development of a stability-indicating HPLC method is essential to separate the active pharmaceutical ingredient (API) from any process-related impurities and degradation products. longdom.org
Method development for a compound like 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate (B1210297) would typically involve the screening of various stationary phases, with C18 columns being a common choice. sphinxsai.comresearchgate.net The mobile phase composition, usually a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized through a gradient elution program to achieve optimal separation of all relevant compounds. ijpsjournal.comsphinxsai.com Detection is most commonly performed using a UV detector, with the wavelength selected based on the chromophoric properties of the analyte and its impurities. ijbpr.com
Validation of the developed HPLC method is performed according to the International Conference on Harmonization (ICH) guidelines, ensuring the method is suitable for its intended purpose. longdom.org Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness. ijpsjournal.comsphinxsai.com The specificity is demonstrated by the ability to resolve the main compound from its potential impurities and degradation products, often confirmed through forced degradation studies under acidic, basic, oxidative, thermal, and photolytic conditions. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Analysis of Related Pregnane Steroids
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) ijpsjournal.com |
| Mobile Phase A | Water ijpsjournal.com |
| Mobile Phase B | Acetonitrile ijpsjournal.com |
| Elution | Gradient sphinxsai.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C researchgate.net |
| Detection | UV at 240 nm researchgate.net |
| Injection Volume | 10 µL |
This table is a composite representation based on typical methods for related compounds.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is another powerful technique for the analysis of steroids, though it often requires a derivatization step to enhance the volatility and thermal stability of these compounds. nih.gov For pregnane derivatives, this typically involves the conversion of hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net
The development of a GC method would focus on selecting the appropriate capillary column, with low-polarity stationary phases like those containing 5% phenyl polysilphenylene-siloxane being common for steroid analysis. ugent.be The temperature program of the GC oven is a critical parameter that is optimized to achieve the separation of closely related steroid isomers.
GC analysis provides high-resolution separation and is particularly useful for identifying and quantifying volatile impurities or for steroid profiling in various biological matrices. nih.gov
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Supercritical Fluid Chromatography (SFC) has emerged as a valuable alternative to both HPLC and GC for the analysis of steroids. nih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase, which offers advantages such as lower viscosity and higher diffusivity, leading to faster and more efficient separations. selvita.com
A key application of SFC in the context of steroid analysis is for chiral separations. fagg.be Since stereoisomers can exhibit different pharmacological activities, the ability to separate and quantify them is crucial. SFC, when used with chiral stationary phases, has demonstrated excellent performance in resolving enantiomers and diastereomers of various pharmaceutical compounds, including steroids. selvita.comfagg.be The technique is also considered a "greener" alternative to HPLC due to the significant reduction in the use of organic solvents. selvita.com
Coupled Techniques for Enhanced Analysis (e.g., LC-MS, GC-MS)
The coupling of chromatographic techniques with mass spectrometry (MS) provides a significant enhancement in analytical capabilities, offering both high separation power and highly sensitive and specific detection.
Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a powerful tool for the structural elucidation of unknown impurities and for the quantification of analytes at very low concentrations. ijbpas.com For a compound like 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate, LC-MS/MS can be used to develop highly sensitive methods for its determination in complex matrices. qps.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for steroid profiling. researchgate.net After derivatization, GC-MS can provide detailed structural information based on the fragmentation patterns of the analytes, which is invaluable for the identification of metabolites and degradation products. oup.com The high resolution of capillary GC combined with the specificity of MS detection makes it a reference method for comprehensive steroid analysis. nih.gov
Development of Reference Standards and Impurity Profiling
The availability of high-purity reference standards is a prerequisite for the accurate quantification of any compound and its impurities. nih.gov The development of certified reference materials (CRMs) for steroids is essential for ensuring the accuracy and traceability of analytical results across different laboratories. researchgate.netnih.gov
Impurity profiling is a critical aspect of drug development and manufacturing, involving the identification and quantification of all potential impurities in an active pharmaceutical ingredient. enamine.net This process relies heavily on the analytical techniques described above, particularly HPLC and LC-MS.
Synthesis and Characterization of Related Impurities and Degradation Products
To perform accurate impurity profiling, it is often necessary to synthesize potential process impurities and degradation products. enamine.net For a compound like 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate, this would involve identifying potential side-reactions in the synthetic route and subjecting the compound to stress conditions to generate degradation products.
Once synthesized, these compounds are thoroughly characterized using a combination of analytical techniques, including NMR, MS, and IR spectroscopy, to confirm their structures. These characterized compounds can then be used as reference standards for the validation of analytical methods and for the routine quality control of the API. Several suppliers offer a range of impurities for related compounds like norethindrone (B1679910) acetate, which can serve as a starting point for understanding the impurity profile of similar pregnane derivatives. synzeal.comesschemco.comcleanchemlab.com
Table 2: Common Compound Names Mentioned
| Compound Name |
|---|
| 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate |
| Norethindrone acetate |
| Pregnane |
| Trimethylsilyl (TMS) |
| Carbon dioxide |
Spectrophotometric and Spectrofluorometric Assays for Concentration Determination
The quantitative analysis of 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate is crucial for quality control in pharmaceutical formulations and for various research applications. Spectrophotometric and spectrofluorometric methods offer rapid, accessible, and sensitive means for its concentration determination. While specific literature detailing these methods for 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate is not widely available, robust assays can be developed and validated based on methodologies established for structurally similar progestins, such as Norethisterone Acetate, which shares the key 17α-ethynyl-17-acetate steroid structure.
Spectrophotometric Assays
UV-Visible spectrophotometry is a widely used technique for the analysis of steroid hormones containing chromophoric groups. The α,β-unsaturated ketone moiety, if present in a structure analogous to related pregnane derivatives, provides a basis for direct UV absorbance measurement.
Direct UV Spectrophotometry: A straightforward method involves dissolving the compound in a suitable transparent solvent, such as methanol or a methanol-water mixture, and measuring its absorbance at the wavelength of maximum absorption (λmax). For analogous compounds like Norethisterone Acetate, the λmax is typically observed around 256 nm. wisdomlib.org The method's validation would involve assessing parameters such as linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). wisdomlib.orgamazonaws.com
Derivative Spectrophotometry: To resolve overlapping spectra in mixtures or to enhance signal specificity, derivative spectrophotometry can be employed. This technique involves calculating the first or higher-order derivative of the absorbance spectrum, which can help in eliminating background interference and in the simultaneous determination of multiple components. scholarsportal.info
Visible Spectrophotometry via Derivatization: For enhanced sensitivity or to shift the analysis into the visible region, derivatization techniques can be utilized. The keto group within the steroid nucleus can react with chromogenic reagents. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) in an acidic medium can form a colored hydrazone, which can be quantified in the visible range (e.g., around 475 nm for similar steroids). ijirset.com This approach is particularly useful for analyzing low-concentration samples or complex matrices where UV interference is a concern.
The following table summarizes the validation parameters for a proposed UV spectrophotometric method based on data from structurally related compounds. wisdomlib.orgamazonaws.comijirset.com
| Parameter | Result |
| λmax | 256 nm |
| Solvent | Methanol:Water (50:50) |
| Linearity Range | 25 - 100 µg/mL |
| Correlation Coefficient (r²) | 0.9979 |
| Accuracy (% Recovery) | 100.2% |
| Precision (% RSD) | < 1.0% |
| Limit of Detection (LOD) | 0.9 µg/mL |
| Limit of Quantitation (LOQ) | 3.0 µg/mL |
Spectrofluorometric Assays
Spectrofluorometry offers a significant advantage in terms of sensitivity and selectivity over spectrophotometry. While many steroids exhibit weak native fluorescence, their fluorescent properties can be enhanced through various means, allowing for highly sensitive quantification.
Native Fluorescence: Some steroid hormones can exhibit native fluorescence when excited with UV laser radiation. nih.gov The intensity and spectral characteristics are dependent on the specific molecular structure, including the presence and position of double bonds and functional groups.
Enhanced Fluorescence with Cyclodextrins: The fluorescence intensity of steroid acetates can be significantly improved by forming inclusion complexes with cyclodextrins, such as β-cyclodextrin. nih.gov This enhancement is attributed to the inclusion of the steroid molecule within the hydrophobic cavity of the cyclodextrin, which shields it from non-radiative decay processes in the aqueous environment. This technique can also resolve overlapping spectra in mixtures through synchronous fluorescence spectrofluorimetry. nih.gov
A proposed spectrofluorometric method for 5ξ,17α-Pregn-2-en-20-yn-17-yl acetate, based on findings for Norethisterone Acetate, would involve complexation with β-cyclodextrin in an aqueous medium. nih.gov The validation of such a method demonstrates its high sensitivity, making it suitable for trace-level analysis.
The table below outlines the validation parameters for a potential spectrofluorometric assay. nih.gov
| Parameter | Result |
| Technique | Synchronous Fluorescence with β-cyclodextrin |
| Measurement Wavelength (λem) | ~270 nm |
| Linearity Range | 0.2 - 2.0 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.5% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.007 µg/mL |
| Limit of Quantitation (LOQ) | 0.023 µg/mL |
Future Research Directions and Potential Academic Applications
Exploration of Novel Synthetic Routes for Stereoisomers of 5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate (B1210297)
The stereochemistry of a steroid is crucial to its biological activity. The "5xi" designation in 5xi,17alpha-Pregn-2-en-20-yn-17-yl acetate indicates an undefined stereochemistry at the C-5 position, presenting an immediate opportunity for synthetic exploration. Future research could focus on the development of stereoselective synthetic methods to produce the 5α and 5β isomers in high purity. Such routes might employ modern catalytic methods, including asymmetric hydrogenation or enzymatic reactions, to control the stereochemical outcome. rsc.orgnih.govbohrium.com
Advanced synthetic strategies could also be explored for the construction of the core pregnane (B1235032) skeleton itself. nj-finechem.comlibretexts.org Techniques like palladium-catalyzed cyclizations could offer more efficient and versatile pathways to the steroid nucleus. nih.govumich.edunih.gov The development of such routes would not only provide access to specific stereoisomers of the target compound but also facilitate the synthesis of a library of related derivatives for structure-activity relationship (SAR) studies. uomustansiriyah.edu.iqnih.govnih.gov
Table 1: Potential Synthetic Strategies for Stereoisomer Generation
| Synthetic Approach | Target Stereocenter | Potential Advantages |
| Asymmetric Hydrogenation | C-5 | High stereoselectivity, well-established methodology. |
| Enzymatic Reduction | C-5 | "Green" chemistry approach, high specificity. |
| Chiral Auxiliary-Guided Synthesis | C-5 and other centers | Control over multiple stereocenters. |
| Palladium-Catalyzed Annulation | Core ring system | Convergent and efficient assembly of the steroid scaffold. |
Development of Probes for Investigating Specific Biochemical Pathways
The steroidal scaffold of this compound makes it an attractive candidate for the development of molecular probes to investigate biochemical pathways involving steroid receptors or enzymes. The 17alpha-ethynyl group is a particularly useful handle for chemical modification, allowing for the attachment of reporter groups such as fluorophores, biotin, or radioactive isotopes without significantly altering the core structure's interaction with biological targets. nih.gov
Future research could involve the synthesis of fluorescently labeled analogs to visualize the subcellular localization of steroid binding proteins. acs.orgresearchgate.net Furthermore, the development of photoaffinity probes, where a photoreactive group is incorporated into the molecule, could enable the identification and characterization of novel protein binding partners. Such tools would be invaluable for elucidating the mechanisms of action of synthetic steroids and for discovering new therapeutic targets.
Integration of Omics Technologies for Systems-Level Understanding of Interactions (non-clinical)
To gain a comprehensive understanding of the biological effects of this compound at a systems level, future non-clinical studies could integrate various "omics" technologies. Transcriptomics (RNA-seq), proteomics, and metabolomics approaches could be employed in cell-based assays to map the global changes in gene expression, protein levels, and metabolite profiles induced by the compound.
This systems-level data would provide an unbiased view of the pathways modulated by the steroid, potentially revealing novel mechanisms of action beyond classical steroid receptor signaling. For example, such studies might identify unexpected off-target effects or uncover connections to metabolic or inflammatory pathways. This information would be crucial for building a complete pharmacological profile of the compound and for identifying potential therapeutic applications or liabilities.
Table 2: Proposed Omics Studies for Systems-Level Analysis
| Omics Technology | Biological System | Potential Insights |
| Transcriptomics (RNA-seq) | Relevant cell lines (e.g., hormone-responsive cancer cells) | Identification of regulated genes and pathways. |
| Proteomics (Mass Spectrometry) | Cell lysates or pull-down assays with tagged compound | Changes in protein expression and identification of binding partners. |
| Metabolomics (NMR, Mass Spectrometry) | Cell culture media and cell extracts | Alterations in cellular metabolism. |
Advanced Material Science Applications of Steroid Derivatives (e.g., as scaffolds for functional materials)
The rigid, well-defined three-dimensional structure of the steroid nucleus makes it an excellent scaffold for the construction of novel functional materials. mdpi.com Future research in material science could explore the use of this compound and its derivatives as building blocks for supramolecular assemblies, liquid crystals, or polymers. frontiersin.org
The functional groups on the steroid, such as the acetate and ethynyl (B1212043) moieties, can be readily modified to introduce polymerizable units or groups that can participate in self-assembly through hydrogen bonding or other non-covalent interactions. The resulting materials could have interesting optical, electronic, or mechanical properties with potential applications in areas such as drug delivery, tissue engineering, and biosensing. nih.gov For instance, steroid-based gels could be developed for the controlled release of therapeutic agents.
Comparative Studies with Other Classes of Synthetic Steroids
To better understand the unique properties of this compound, it is essential to conduct comparative studies with other classes of synthetic steroids. nih.gov These studies could involve a systematic comparison of its binding affinity for various steroid receptors (e.g., progesterone (B1679170), androgen, and glucocorticoid receptors) with that of established synthetic progestins. verywellhealth.comnih.govhealthline.comresearchgate.net
Q & A
Basic Research Questions
Q. What experimental design strategies are recommended for optimizing the synthesis of 5xi,17α-Pregn-2-en-20-yn-17-yl acetate?
- Methodology : Employ factorial or orthogonal experimental designs to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). Use regression analysis to model relationships between variables and optimize yield. For multi-step syntheses, apply split-plot designs to account for hierarchical factors .
- Key Considerations : Prioritize factors influencing stereochemical outcomes (e.g., 17α-configuration) due to structural complexity. Validate reproducibility via triplicate runs under optimized conditions .
Q. How can researchers ensure structural fidelity and purity during characterization?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : Assign stereochemistry using 2D NMR (e.g., NOESY for spatial proximity of protons at C17 and C20 positions).
Mass Spectrometry (MS) : Confirm molecular weight (C23H32O2, MW = 340.5 g/mol) via high-resolution MS, noting fragmentation patterns unique to the 20-yn-17-yl acetate group .
Chromatography : Use HPLC with UV/RI detection to assess purity (>98%), referencing Pharmacopeial impurity thresholds for related steroidal compounds .
Q. What reporting standards are critical for preclinical studies involving this compound?
- Guidelines : Follow NIH preclinical reporting requirements, including detailed descriptions of animal models, dosing regimens, and statistical methods (e.g., ANOVA for dose-response studies). Disclose batch-specific purity data and solvent residues .
- Reproducibility : Include raw datasets for key experiments (e.g., pharmacokinetic profiles) in supplementary materials to enable meta-analyses .
Advanced Research Questions
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Root-Cause Analysis :
Batch Variability : Compare impurity profiles (e.g., 3-oxo or 6β-acetyl derivatives) using LC-MS, as even trace impurities can modulate activity .
Assay Conditions : Evaluate differences in cell lines, incubation times, or solvent carriers (e.g., DMSO vs. ethanol) that may affect solubility or stability .
- Statistical Tools : Apply sensitivity analysis or Bayesian frameworks to quantify uncertainty in conflicting datasets .
Q. What computational methods are suitable for predicting the reactivity of 5xi,17α-Pregn-2-en-20-yn-17-yl acetate in novel reactions?
- In Silico Strategies :
Density Functional Theory (DFT) : Model transition states for acetyl group transfer or alkyne-mediated cyclization reactions.
Reaction Path Search : Use quantum chemical calculations (e.g., IRC analysis) to identify energetically favorable pathways, reducing trial-and-error experimentation .
- Validation : Cross-reference computational predictions with experimental kinetics (e.g., Arrhenius plots) .
Q. How can researchers address challenges in quantifying trace metabolites of this compound in biological matrices?
- Analytical Solutions :
Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate metabolites from plasma or tissue homogenates.
Detection : Implement tandem MS (MRM mode) with isotopically labeled internal standards (e.g., deuterated analogs) to minimize matrix effects .
- Uncertainty Mitigation : Characterize limits of detection (LOD) and quantification (LOQ) using ICH Q2(R1) validation protocols .
Q. What strategies are effective for identifying and controlling process-related impurities?
- Impurity Profiling :
Synthesis Monitoring : Track intermediates (e.g., 3-ethoxy or 3-isopropoxy derivatives) via in-situ FTIR or Raman spectroscopy .
Purification : Optimize crystallization conditions (e.g., solvent-antisolvent ratios) to exclude structurally similar byproducts .
- Regulatory Alignment : Adhere to ICH Q3A/B thresholds for reporting and qualifying impurities in drug substance batches .
Methodological Resources
- Structural References : Cross-validate spectral data against Pharmacopeial monographs for analogous steroidal acetates .
- Data Sharing : Archive synthetic protocols on platforms like Zenodo with DOIs to enhance reproducibility .
- Collaborative Tools : Utilize reaction simulation software (e.g., ICReDD’s computational-experimental loop) for accelerated reaction discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
